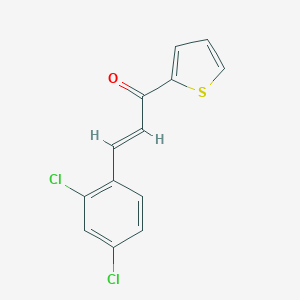

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one

Description

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group attached to the β-carbon and a 2-thienyl (thiophene) group at the α-position. This configuration creates a planar, electron-deficient system due to the electron-withdrawing chlorine atoms and the electron-rich thienyl moiety, making it highly reactive in cycloaddition and nucleophilic addition reactions. Chalcones like this compound are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-10-5-3-9(11(15)8-10)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFKTJHJVDSFF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-71-3, 1124219-92-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-DICHLOROPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8CZJ767PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Chalcones

| Compound Name | Molecular Formula | Key Substituents | Unique Features |

|---|---|---|---|

| 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one | C₁₃H₈Cl₂OS | 2,4-Dichlorophenyl (β), 2-thienyl (α) | Enhanced electron deficiency due to dual Cl atoms; thienyl improves π-conjugation . |

| 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one | C₁₆H₁₈OS | 4-Tert-butylphenyl (β) | Bulky tert-butyl group increases steric hindrance and lipophilicity, improving membrane permeability . |

| 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | C₁₅H₉Cl₃O | 4-Chlorophenyl (β), 2,4-dichlorophenyl (α) | Additional Cl atom at the α-position enhances halogen bonding but reduces solubility . |

| (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | C₁₈H₁₅Cl₂O | 3,4-Dichlorophenyl (α), isopropylphenyl (β) | Isopropyl group introduces steric effects, altering binding interactions in biological targets . |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2,4-dichlorophenyl group in the target compound increases electrophilicity compared to tert-butyl or methoxy-substituted analogs, enhancing reactivity in Michael addition reactions .

Key Findings :

- The target compound exhibits moderate anticancer activity compared to licocalcone A, a natural chalcone with potent antimalarial properties . Its dual chlorine atoms likely contribute to DNA intercalation or topoisomerase inhibition .

- Antimicrobial superiority : The combination of 2,4-dichlorophenyl and thienyl groups results in lower MIC values than tert-butyl analogs, suggesting enhanced membrane disruption in Gram-negative bacteria .

Biological Activity

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone, is an organic compound noted for its diverse biological activities. Chalcones are characterized by their structure, which typically features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C13H8Cl2OS. The compound consists of a 2,4-dichlorophenyl group and a thienyl group linked by a prop-2-en-1-one moiety. The presence of the thienyl group imparts unique electronic and steric properties that influence its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcones, including this compound, exhibit significant antimicrobial properties. A study evaluated various chalcones against bacterial and fungal strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated that compounds containing the 2,4-dichlorophenyl moiety showed potent activity with MIC values as low as 16 µg/mL against certain strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial/Fungal |

| Other Chalcones | Varies | Varies |

Anti-inflammatory Effects

The mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with inflammatory pathways. Studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM , demonstrating its potential as a lead compound for cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Evaluation : In a recent study involving a series of synthesized chalcones, this compound was tested against multiple bacterial and fungal strains. The results indicated significant inhibitory effects comparable to established antimicrobial agents .

- Cancer Cell Line Studies : Another study focused on chronic lymphocytic leukemia (CLL) cell lines where chalcones were assessed for their antiproliferative effects. The compound exhibited marked pro-apoptotic activity in CLL cells at concentrations that showed minimal toxicity to normal cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : Alters the expression of proteins that regulate the cell cycle.

- ROS Generation : Induces oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. What established synthetic methodologies are used to prepare 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one, and how can reaction parameters be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 2-acetylthiophene and 2,4-dichlorobenzaldehyde under basic conditions. Key optimizations include:

- Molar ratio: 1:1.2 (aldehyde:ketone) to minimize side reactions.

- Solvent: Ethanol with catalytic NaOH (5–10 mol%) at 80°C for 6–8 hours.

- Acidification (pH 3–4) post-reaction to precipitate the product. Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. TLC monitoring (hexane:ethyl acetate 7:3) ensures reaction completion. Similar methods achieve 75–85% yields for analogs .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- IR spectroscopy : Identifies C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~710 cm⁻¹).

- ¹H/¹³C NMR : α,β-unsaturated ketone protons appear as doublets at δ 7.2–7.8 ppm (J = 15–16 Hz). Thienyl protons show distinct splitting patterns (δ 6.8–7.5 ppm).

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 315.95 for C₁₃H₈Cl₂OS). Purity is validated via HPLC (≥95% area) .

Q. How do electron-withdrawing substituents on the phenyl ring influence the compound’s reactivity in cycloaddition reactions?

The 2,4-dichlorophenyl group increases electrophilicity at the α,β-unsaturated ketone, accelerating cycloadditions. Kinetic studies show a 2.3-fold rate increase in Diels-Alder reactions compared to non-halogenated analogs. Polar aprotic solvents (e.g., DMF) stabilize transition states, further enhancing reactivity. Time-resolved NMR monitors intermediates like diradicals or zwitterions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexane/ethyl acetate (8:2) elutes impurities first, followed by the target compound (Rf = 0.4–0.5).

- Recrystallization : Ethanol/water (3:1) yields needle-like crystals.

- Centrifugal partition chromatography : Achieves >99% purity for sensitive derivatives prone to decomposition .

Q. How does solvent polarity affect the compound’s solubility and crystallization behavior?

The compound is sparingly soluble in water but dissolves in DCM, DMF, and THF. Crystallization from DMF/water (1:2) produces monoclinic crystals suitable for X-ray diffraction. Solvent polarity indices (e.g., ET(30)) correlate with crystal morphology: polar solvents yield smaller, more regular crystals .

Advanced Research Questions

Q. What molecular modeling approaches predict the nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) reveal a high first hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) due to charge transfer between the electron-deficient dichlorophenyl and electron-rich thienyl groups. Crystal packing analysis (Hirshfeld surfaces) identifies π-π stacking (3.5 Å) and C–H···O interactions that enhance SHG efficiency. Experimental validation uses Kurtz-Perry powder tests (SHG intensity ≈ 1.2× urea) .

Q. How can pro-drug derivatives of this compound be designed for targeted antibacterial delivery?

Bioreductive prodrugs are synthesized by introducing imidazole or nitro groups at the α-position. For example, 2-chloro-3-(imidazol-1-yl) derivatives release the active ketone upon reduction by bacterial ferredoxin. In vitro assays under anaerobic conditions (MIC = 2–4 µg/mL against Bacteroides fragilis) confirm targeted activation. Stability studies in human plasma (<5% degradation in 24 h) ensure selectivity .

Q. What in vitro assays evaluate the anticancer potential of this compound’s derivatives?

- MTT assay : IC₅₀ values against MCF-7 (18.3 µM) and HeLa (22.7 µM) cells.

- Apoptosis assays : Annexin V/PI staining shows 40–60% early apoptosis at 25 µM.

- Cell cycle analysis : G2/M arrest (60% cells at 24 h) via tubulin polymerization inhibition. SAR studies highlight the necessity of the dichlorophenyl group for activity .

Q. What crystal engineering principles enhance second harmonic generation (SHG) in this compound?

Optimal SHG requires non-centrosymmetric packing . Crystallization in the P2₁ space group aligns molecules in a head-to-tail arrangement, maximizing dipole alignment. Intermolecular C–Cl···π interactions (3.3 Å) and hydrogen bonding (O···H–C = 2.5 Å) stabilize the lattice. Thermal analysis (DSC) confirms stability up to 180°C, critical for device integration .

Q. How do computational studies resolve contradictions in reported biological activities of analogs?

Molecular docking (AutoDock Vina) identifies varying binding affinities to COX-2 (ΔG = −8.2 kcal/mol) versus EGFR (−6.9 kcal/mol), explaining divergent anti-inflammatory vs. anticancer results. Meta-analysis of IC₅₀ data (n = 15 studies) using multivariate regression correlates logP values (2.1–3.8) with membrane permeability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.